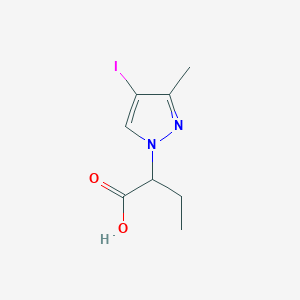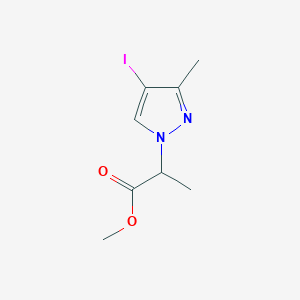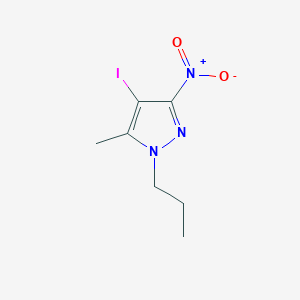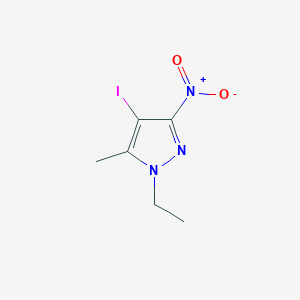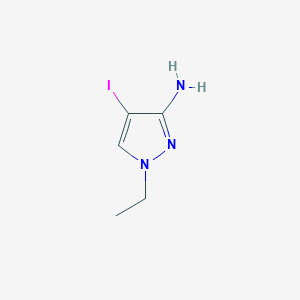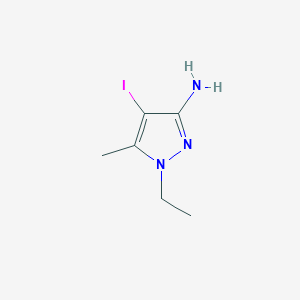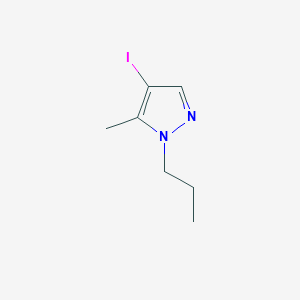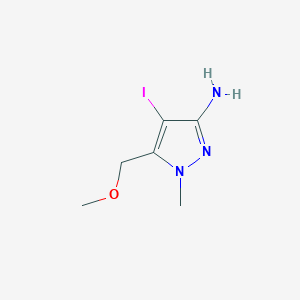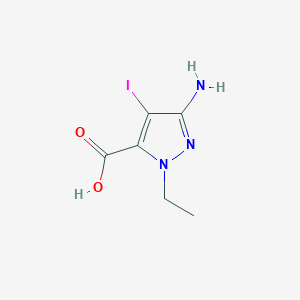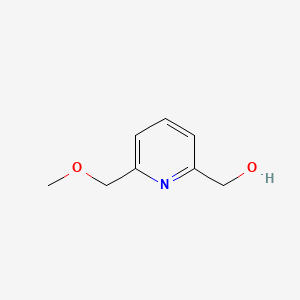
(6-(Methoxymethyl)pyridin-2-yl)methanol
説明
Synthesis Analysis
Several synthetic pathways can yield this compound. One approach involves metal-catalyzed reactions, which have gained prominence in medicinal chemistry. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those structurally related to (6-(Methoxymethyl)pyridin-2-yl)methanol . These metal-catalyzed steps allow for the construction of key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Molecular Structure Analysis
The molecular formula of (6-(Methoxymethyl)pyridin-2-yl)methanol is C9H11NO2. Its structure comprises a pyridine ring with a methoxymethyl group (–OCH~3~) attached at position 6 and a hydroxyl group (–OH) at position 2. The cis-relationship between the two aryl rings in the molecule can be inferred from nuclear Overhauser effect spectroscopy (ROESY) data .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including oxidation processes. For instance, copper-catalyzed oxidation of the Csp3-H bond in pyridin-2-yl-methanes can lead to the formation of pyridin-2-yl-methanones. Water serves as the oxidant under mild conditions .
科学的研究の応用
Nickel Complex Synthesis and Catalysis
- Catalytic Oligomerization of Ethylene : Nickel complexes with bidentate N,O-type ligands, including those derived from (pyridin-2-yl)methanol, have been synthesized and shown to catalyze ethylene oligomerization. These complexes exhibit high activity and selectivity, producing mostly dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
Complexes with Multidentate Nitrogen Ligands
- Photocatalytic Water Reduction : Zinc complexes involving multidentate nitrogen ligands, such as those derived from (pyridin-2-yl)methanol, have been studied for their photocatalytic activities in water reduction. They show promising results in generating hydrogen gas through photocatalytic processes (Bachmann, Guttentag, Spingler & Alberto, 2013).
Synthesis of Novel Organic Compounds
- Three-Component Synthesis : Novel compounds such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile have been synthesized using a three-component reaction involving (pyridin-2-yl)methanol, showcasing its utility in complex organic syntheses (Wu Feng, 2011).
Ligand Displacement Studies
- Ligand Displacement and Ring Opening : Research on dichloro(pyridine-2-methanolato)gold(III) has revealed insights into the kinetics of ligand displacement and ring opening at oxygen in such complexes. This research provides valuable information about the reactivity and stability of pyridine-2-methanol derivatives in metal complexes (Canovese, Cattalini, Marangoni & Tobe, 1985).
Pyrrolylpyridines Synthesis
- Synthesis of Pyrrolylpyridines : The compound has been used in the synthesis of pyrrolylpyridines, highlighting its role in the development of heterocyclic compounds that have significant biological activities (Nedolya, Tarasova, Albanov & Trofimov, 2015).
Zinc Complex Catalysis
- Zinc Complexes in Aldol Reactions : Zinc complexes with (pyridin-2-yl)methanol derivatives have been synthesized and shown to catalyze aldol reactions, a key transformation in organic chemistry (Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002).
特性
IUPAC Name |
[6-(methoxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHLMRMFMVVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619226 | |
| Record name | [6-(Methoxymethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methoxymethyl)pyridin-2-yl)methanol | |
CAS RN |
136133-18-1 | |
| Record name | 6-(Methoxymethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136133-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Methoxymethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




